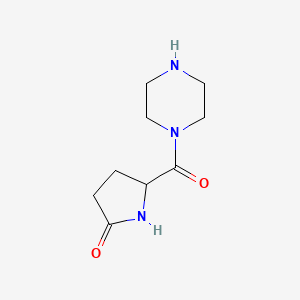

1-(2-Pyrrolidone-5-carbonyl)piperazine

Description

Contextualization within Pyrrolidone and Piperazine (B1678402) Scaffold Research

Both pyrrolidone and piperazine rings are classified as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in the structures of biologically active compounds and approved drugs. nbinno.com Their prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and their ability to engage in specific interactions with biological targets.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This scaffold is exceptionally versatile and is a cornerstone in the design of drugs targeting the central nervous system (CNS), as well as agents for treating cancer and infectious diseases. researchgate.netnih.gov The two nitrogen atoms provide handles for introducing different substituents, allowing for fine-tuning of a molecule's pharmacological profile. One nitrogen can be functionalized to interact with the primary biological target, while the other can be modified to optimize pharmacokinetic properties like solubility and cell permeability. The chair-like conformation of the piperazine ring also contributes to the three-dimensional structure of the molecule. nih.gov

The strategic combination of these two scaffolds in 1-(2-Pyrrolidone-5-carbonyl)piperazine creates a molecule that leverages the distinct advantages of both heterocyclic systems.

| Property | Pyrrolidone Scaffold | Piperazine Scaffold |

| Structure | 5-membered nitrogen heterocycle (γ-lactam) | 6-membered heterocycle with two nitrogens |

| Key Features | Rigid amide backbone, chirality, 3D structure | Two functionalizable nitrogen atoms, conformational flexibility |

| Common Roles in Drugs | CNS agents, anticonvulsants, cognitive enhancers | CNS agents (antipsychotics, antidepressants), anticancer, antihistamines |

| Physicochemical Impact | Can improve metabolic stability and binding affinity | Can enhance solubility and modulate pharmacokinetic properties |

Significance of Hybrid Heterocyclic Architectures in Molecular Design

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive scaffolds) to create a single hybrid molecule. nih.govacs.org This approach is founded on the principle that the resulting hybrid may exhibit a profile of activity that is superior to the simple sum of its individual components. researchgate.net The goals of molecular hybridization are diverse and can include:

Multi-target Activity: Designing a single molecule that can interact with multiple biological targets simultaneously, which can be particularly effective for complex diseases like cancer or neurodegenerative disorders. mdpi.com

Enhanced Potency and Selectivity: The combined scaffolds can create a synergistic effect, leading to stronger and more selective binding to a specific target.

Improved Pharmacokinetic Properties: One scaffold can be used to improve the absorption, distribution, metabolism, and excretion (ADME) profile of the other, more active scaffold.

Overcoming Drug Resistance: Hybrid molecules can be designed to circumvent resistance mechanisms by acting on multiple pathways at once. acs.org

The structure of this compound is a clear example of this design philosophy. It fuses a pyrrolidone pharmacophore with a piperazine pharmacophore. This combination allows researchers to explore a unique chemical space, potentially leading to compounds that interact with biological systems in novel ways. The structural versatility and diverse biological activities associated with such hybrids make them powerful chemical probes for investigating a wide range of biological targets. nih.govacs.org

| Hybridization Strategy | Rationale | Potential Outcome |

| Pharmacophore Merging | Combining key features of two active molecules into one. | A smaller molecule with retained or enhanced activity. |

| Pharmacophore Linking | Connecting two distinct pharmacophores with a linker (e.g., an amide bond). | A dual-acting agent or a molecule with improved pharmacokinetics. |

| Scaffold Fusion | Fusing two heterocyclic ring systems together. | A novel, rigid scaffold with a unique 3D shape for target binding. |

Overview of Academic Research Trajectories for Complex Amide-Linked Heterocycles

The amide bond is one of the most fundamental and prevalent functional groups in medicinal chemistry and chemical biology, second only to aromatic rings in its frequency in drug structures. Its importance lies in its unique combination of stability, structural rigidity, and hydrogen bonding capability. In the context of complex molecules like this compound, the amide linkage serves as a robust and predictable linker to connect the two heterocyclic units.

Recent academic research into complex amide-linked heterocycles has focused on several key areas:

Novel Synthetic Methodologies: A significant portion of research is dedicated to developing more efficient, versatile, and environmentally friendly methods for forming amide bonds, particularly between sterically hindered or electronically deactivated heterocyclic partners. asiaresearchnews.com This includes the development of new coupling reagents and catalytic systems that can operate under mild conditions with high yields. rsc.org Electrophilic amide activation is one such strategy that has emerged as a versatile method for synthesizing complex cyclic structures. nih.govresearchgate.net

Bioisosteric Replacement: Researchers actively explore replacing the classic amide bond with other functional groups (bioisosteres) to overcome liabilities such as poor metabolic stability (susceptibility to proteases) or low cell permeability. However, the development of amide-linked heterocycles remains a central theme due to the bond's proven utility.

Exploration of New Biological Targets: Scientists are synthesizing libraries of diverse amide-linked heterocyclic compounds to screen against a wide array of biological targets. The modular nature of these molecules—allowing for different heterocycles to be "clicked" together via the amide bond—makes them ideal for generating chemical diversity in the search for new therapeutic agents.

The investigation of molecules such as this compound is situated at the intersection of these research trajectories, leveraging established principles of scaffold-based design while contributing to the exploration of novel chemical space for biological applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

5-(piperazine-1-carbonyl)pyrrolidin-2-one |

InChI |

InChI=1S/C9H15N3O2/c13-8-2-1-7(11-8)9(14)12-5-3-10-4-6-12/h7,10H,1-6H2,(H,11,13) |

InChI Key |

MDMAUEITTFGEIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Pyrrolidone 5 Carbonyl Piperazine and Its Analogues

Strategies for Pyrrolidone Ring Synthesis

The pyrrolidone ring, specifically the 2-pyrrolidone (or γ-lactam) structure derived from pyroglutamic acid, is a common scaffold in medicinal chemistry. mdpi.com Its synthesis can be achieved through various strategies, including the cyclization of linear precursors and the modification of existing ring systems.

Cyclization Approaches for 2-Pyrrolidone Formation

The most direct and widely used method for synthesizing the 2-pyrrolidone-5-carboxylic acid core is the cyclization of glutamic acid. This intramolecular condensation reaction, often facilitated by heating, results in the formation of the five-membered lactam ring with the elimination of a water molecule. thieme-connect.de Glutamine can also serve as a precursor, undergoing deamination to form the lactam. thieme-connect.de

More advanced cyclization strategies have been developed to introduce functionality and control stereochemistry. These include:

Radical Cyclization: This method has proven effective for constructing highly functionalized 2-pyrrolidinone (B116388) derivatives. N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions, for instance, offer a transition-metal-free approach with a broad substrate scope. nih.gov

Reaction of Arylsulfonamides with Cyclopropane (B1198618) Diesters: In this approach, arylsulfonamides react with cyclopropane diesters under basic conditions to yield α-arylated pyrrolidinones. This one-pot process involves a nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer and subsequent lactam formation. nih.gov

One-Pot Cyclization and Methylation of γ-Aminobutyric Acid (GABA): While this method yields N-methylpyrrolidone, it demonstrates the principle of cyclization followed by functionalization in a single pot. The cyclization of GABA to 2-pyrrolidone is followed by methylation. evitachem.com

Table 1: Comparison of Cyclization Approaches for 2-Pyrrolidone Formation

| Method | Precursors | Key Features | Reference |

| Glutamic Acid Cyclization | Glutamic Acid | Simple, direct, heat-mediated intramolecular condensation. | thieme-connect.de |

| Radical Cyclization | Unsaturated amides | Transition-metal-free, high functional group tolerance. | nih.gov |

| Arylsulfonamide/Cyclopropane Reaction | Arylsulfonamides, Cyclopropane diesters | One-pot, base-mediated, yields α-arylated pyrrolidinones. | nih.gov |

Functionalization of Pre-formed Pyrrolidone Rings

An alternative to de novo ring synthesis is the modification of an existing pyrrolidone scaffold. This approach is particularly useful for introducing specific substituents or for accessing analogues with diverse functionalities. Methods for functionalizing pre-formed pyrrolidone rings include:

α-Arylation: Literature routes for arylating pyrrolidinones typically involve the reaction of alkali metal enolates with aryl halides, often through Pd(0) catalysis or SNAr pathways. nih.gov

Ring Contraction of Piperidines: A selective synthesis of pyrrolidin-2-ones can be achieved through the ring contraction and deformylative functionalization of N-substituted piperidines. This domino process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. google.comchemicalbook.com

Stereoselective Synthesis of Pyrrolidone Moieties

Given the importance of stereochemistry in biological activity, stereoselective methods for synthesizing pyrrolidone moieties are of significant interest. These methods can be broadly categorized into two groups: those that utilize a chiral starting material and those that employ chiral auxiliaries or catalysts to induce stereoselectivity.

One notable approach involves a facile, diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones. This method utilizes a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement to produce densely functionalized pyrrolidinone products with an all-carbon quaternary stereocenter. researchgate.netgoogle.commdpi.com The reaction proceeds in a highly diastereoselective manner, with the allyl group approaching from the least hindered face. researchgate.netgoogle.com

Approaches for Piperazine (B1678402) Ring Incorporation

The incorporation of the piperazine ring to form the final 1-(2-pyrrolidone-5-carbonyl)piperazine structure is achieved through the formation of an amide bond between the carboxylic acid of the pyrrolidone moiety and one of the nitrogen atoms of the piperazine ring.

Intermolecular Coupling Reactions with Piperazine Scaffolds

The formation of the amide linkage between 2-pyrrolidone-5-carboxylic acid (pyroglutamic acid) and piperazine is a key step. Standard peptide coupling methodologies are frequently employed for this transformation. These methods involve the activation of the carboxylic acid group to facilitate nucleophilic attack by the piperazine nitrogen.

Commonly used coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic examples of reagents that activate carboxylic acids to form an O-acylisourea intermediate, which then reacts with the amine. thieme-connect.de

Carbonyldiimidazole (CDI): CDI is another effective coupling reagent that activates the carboxylic acid by forming a reactive acylimidazolide intermediate. thieme-connect.de

The direct coupling of unprotected pyroglutamic acid using these reagents has been reported. thieme-connect.de Alternatively, active esters of pyroglutamic acid can be prepared and subsequently reacted with piperazine. thieme-connect.denih.gov

A closely related synthesis of Piperazine, 1-((1-(4-ethoxyphenyl)-2-methyl-5-oxo-3-pyrrolidinyl)carbonyl)-, hydrochloride, cis- is achieved through condensation reactions involving N-Boc-piperazine and an appropriate electrophile, followed by deprotection. evitachem.com This suggests a highly plausible route for the synthesis of the target compound would involve the coupling of pyroglutamic acid with mono-N-Boc-piperazine, followed by the removal of the Boc protecting group.

Protecting Group Strategies for Piperazine Nitrogen Atoms

Due to the presence of two secondary amine groups in piperazine, selective acylation at one nitrogen atom is crucial to prevent the formation of undesired bis-acylated products. This is achieved through the use of protecting groups.

The most common strategy involves the use of a tert-butoxycarbonyl (Boc) group to protect one of the piperazine nitrogens. N-Boc-piperazine is a commercially available and widely used building block in organic synthesis. nih.govchemicalbook.com The Boc group is stable under the conditions required for amide bond formation and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the desired monosubstituted piperazine derivative. nih.gov

The use of N-Boc-piperazine in coupling reactions with carboxylic acids is a well-established method for the synthesis of N-acyl piperazine derivatives. nih.gov For instance, amides have been prepared by coupling a carboxylic acid with N-Boc-piperazine using (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) as a coupling reagent, followed by acidic deprotection. nih.gov

Table 2: Common Protecting Groups for Piperazine Synthesis

| Protecting Group | Abbreviation | Introduction | Removal Conditions | Key Features | Reference |

| tert-Butoxycarbonyl | Boc | Reaction with di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA, HCl) | Stable to a wide range of reaction conditions, provides good yields of mono-protected piperazine. | nih.govchemicalbook.com |

Amide Bond Formation Techniques for Pyrrolidone-Piperazine Linkage

The synthesis of this compound hinges on the formation of a stable amide bond between the carboxylic acid group of a 2-pyrrolidone-5-carboxylic acid (pyroglutamic acid) precursor and a nitrogen atom of the piperazine ring. This transformation is typically achieved through the use of coupling agents, which activate the carboxylic acid to facilitate nucleophilic attack by the piperazine amine.

Commonly employed methods involve carbodiimide-based reagents. A general procedure includes dissolving the carboxylic acid in a suitable solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and an additive such as 1-Hydroxybenzotriazole (HOBt). nih.gov The additive is crucial for suppressing side reactions and minimizing racemization, particularly when chiral centers are present, as in the case of L-pyroglutamic acid. After an activation period, the piperazine reactant is introduced to the mixture to complete the coupling reaction. nih.gov

Alternative protocols may utilize other activating agents for the carboxylic acid, such as converting it to an acid chloride using thionyl chloride, which can then react directly with piperazine. google.com Another established method involves treating a mixture of the carboxylic acid and the amine with a carbodiimide (B86325) and N-hydroxybenzotriazole in the presence of a base like triethylamine. google.com The choice of methodology often depends on the scale of the reaction, the stability of the starting materials, and desired purity of the crude product.

Table 1: Common Coupling Agents for Amide Bond Formation This table is interactive. Click on the headers to sort.

| Coupling Agent | Additive/Co-reagent | Typical Solvent | Key Characteristics |

|---|---|---|---|

| EDC.HCl | HOBt or HOAt | DCM, DMF | Water-soluble urea (B33335) byproduct, mild conditions. nih.gov |

| DCC | HOBt | DCM, Chloroform | Insoluble dicyclohexylurea byproduct, efficient. |

| Thionyl Chloride | None | Toluene, DCM | Forms highly reactive acid chloride intermediate. google.com |

Purification and Isolation Methodologies for Complex Heterocyclic Compounds

Following the synthesis, the isolation and purification of this compound from the reaction mixture are critical to obtaining a product of high purity. The choice of technique is dictated by the physical and chemical properties of the target compound and the impurities present.

Chromatography is a primary tool for purifying complex heterocyclic compounds. Flash column chromatography, using silica (B1680970) gel as the stationary phase, is frequently employed. google.com A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like methanol (B129727) or ethyl acetate), is selected to achieve differential migration of the product and impurities down the column. google.comnih.gov The fractions containing the pure compound are then collected and the solvent is removed by evaporation.

Crystallization is another effective method, provided the compound is a solid at room temperature and a suitable solvent can be found in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. The crude product is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly, promoting the formation of a crystalline lattice that excludes impurities. The purified crystals can then be collected by filtration. google.com

Liquid-liquid extraction is often used as an initial purification step to separate the product from water-soluble byproducts (such as the urea formed from EDC coupling) and unreacted starting materials. The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions of acid, base, or brine to remove specific types of impurities. google.com For basic compounds like piperazine derivatives, adjusting the pH of the aqueous phase can facilitate the separation of the desired product into the organic layer.

Purification via Salt Formation can be a highly effective strategy for basic compounds. The crude product can be treated with an acid (e.g., hydrochloric acid in an organic solvent) to precipitate the corresponding salt, leaving non-basic impurities in the solution. orgsyn.org The purified salt can then be collected and, if necessary, neutralized with a base to regenerate the free-base form of the compound. orgsyn.org

Table 2: Summary of Purification Methodologies This table is interactive. Click on the headers to sort.

| Methodology | Principle of Separation | Typical Application | Advantages |

|---|---|---|---|

| Flash Chromatography | Differential adsorption to a solid phase. google.com | Separation of compounds with different polarities. | High resolution, applicable to a wide range of compounds. nih.gov |

| Crystallization | Difference in solubility at varying temperatures. google.com | Purification of solid, thermally stable compounds. | Can yield very high purity, scalable. |

| Liquid-Liquid Extraction | Differential partitioning between two immiscible liquid phases. google.com | Initial workup to remove bulk impurities (e.g., salts, water-soluble reagents). | Rapid, effective for initial cleanup. |

Advanced Structural Characterization and Conformational Analysis of 1 2 Pyrrolidone 5 Carbonyl Piperazine

Spectroscopic Analysis for Structural Elucidation (excluding basic identification data)

The definitive structural elucidation of 1-(2-Pyrrolidone-5-carbonyl)piperazine, beyond simple confirmation of its covalent framework, necessitates the application of advanced spectroscopic techniques. Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is particularly crucial for this molecule, as it reveals the complex conformational dynamics in solution. rsc.orgrsc.org N-acylated piperazines are known to exhibit conformational heterogeneity at room temperature due to two primary dynamic processes: the restricted rotation of the amide bond and the chair-to-chair interconversion of the piperazine (B1678402) ring. rsc.org

At lower temperatures, the exchange rate between different conformers slows sufficiently to be observed on the NMR timescale. This results in the decoalescence of signals, providing separate peaks for protons and carbons in each distinct conformational state. By analyzing the spectra at various temperatures, it is possible to determine the coalescence temperature (TC) for both the amide bond rotation and the ring inversion. These values are then used to calculate the activation energy barriers (ΔG‡) for each process, which typically range from 56 to 80 kJ mol−1 for related N-acyl piperazines. rsc.orgrsc.org

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) signals that arise from conformational complexity. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to establish connectivity through bonds, confirming the attachment of the pyroglutamyl moiety to the piperazine nitrogen. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations, offering critical insights into the preferred three-dimensional arrangement and the relative orientation of the pyrrolidone and piperazine rings. nih.gov

| Technique | Purpose for this compound | Expected Findings |

| Temperature-Dependent ¹H NMR | To study the kinetics of conformational exchange. | Determination of coalescence temperatures (TC) and calculation of activation free energy barriers (ΔG‡) for amide bond rotation and piperazine ring inversion. rsc.orgrsc.org |

| 2D NOESY/ROESY | To determine the spatial proximity of protons and elucidate the preferred 3D conformation. | Observation of cross-peaks between protons on the pyrrolidone and piperazine rings, indicating specific folded or extended conformations. |

| 2D HMBC | To confirm long-range (2-3 bond) C-H correlations. | Unambiguous confirmation of the carbonyl carbon of the pyrrolidone moiety correlating with the protons on the adjacent methylene (B1212753) group of the piperazine ring. |

Stereochemical Considerations and Enantiomeric Purity Assessment

The stereochemistry of this compound is centered on the C5 carbon of the pyrrolidone ring. This chiral center is derived from the cyclization of either L-glutamic acid or D-glutamic acid, resulting in the (S)- or (R)-enantiomer, respectively. wikipedia.org The specific stereoisomer present dictates the absolute configuration of the molecule and is critical for its interaction with other chiral entities. N-terminal glutamic acid residues in proteins can undergo this cyclization to form pyroglutamate (B8496135). nih.gov

Assessing the enantiomeric purity is a crucial aspect of its characterization. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard and highly effective method for this purpose. This technique allows for the physical separation of the (S)- and (R)-enantiomers, enabling their quantification and the determination of the enantiomeric excess (ee).

Alternatively, NMR spectroscopy in the presence of chiral resolving agents or chiral solvating agents can be used. Chiral lanthanide shift reagents, for example, can induce diastereomeric complexes with the enantiomers, leading to chemically shifted signals in the ¹H NMR spectrum that can be integrated to determine their relative concentrations. The synthesis of related 3-aroyl pyroglutamic acid amides has demonstrated the importance of controlling stereochemistry during synthesis to achieve enantiomerically enriched products. mdpi.com

Conformational Dynamics and Three-Dimensional Structure Analysis

The five-membered pyrrolidone ring is non-planar and exhibits a characteristic intramolecular motion known as pseudorotation. nih.govnih.gov This process involves the continuous puckering of the ring through a series of low-energy envelope and twist conformations without passing through a high-energy planar state. nih.gov For proline derivatives, which are structurally analogous to the pyroglutamyl moiety, the ring typically adopts two specific conformations known as Cγ-exo and Cγ-endo. nih.gov The energy barrier for pseudorotation in the parent pyrrolidine (B122466) molecule is relatively low, determined to be around 220-280 cm⁻¹ (approximately 2.6-3.4 kJ mol⁻¹), indicating rapid interconversion at room temperature. nih.gov

The six-membered piperazine ring predominantly adopts a thermodynamically favored chair conformation to minimize angular and torsional strain. nih.goved.ac.uk However, this chair is not rigid and undergoes a ring inversion process, interconverting between two chair forms. In N,N'-disubstituted piperazines, this inversion can be significantly influenced by the nature of the substituents. rsc.org In addition to the chair form, boat conformations are also possible, though they are generally higher in energy unless stabilized by factors such as metal coordination, which is not relevant here. nih.gov The combination of restricted amide bond rotation and piperazine ring inversion leads to a complex conformational landscape. rsc.org

| Dynamic Process | Affected Ring System | Typical Energy Barrier (Analogs) | Description |

| Pseudorotation | Pyrrolidone | ~2.6 - 3.4 kJ mol⁻¹ | Rapid puckering of the five-membered ring through various envelope and twist conformations. nih.gov |

| Ring Inversion | Piperazine | ~56 - 80 kJ mol⁻¹ | Interconversion between two chair conformations. rsc.org |

| Amide Bond Rotation | N/A (Linker) | ~56 - 80 kJ mol⁻¹ | Hindered rotation around the C(O)-N bond due to its partial double-bond character. rsc.org |

The pyroglutamyl group, as an N-acyl substituent, exerts a profound influence on the conformational dynamics of the piperazine ring. The partial double-bond character of the amide C-N bond creates a significant rotational barrier, leading to the existence of distinct rotamers. rsc.org The steric bulk and electronic properties of the pyrrolidone ring influence both the activation energy for this rotation and the equilibrium position of the piperazine ring inversion. Studies on N-benzoylpiperazines have shown that electron-withdrawing or -donating groups on the acyl moiety can modulate these energy barriers. dntb.gov.ua

Crystalline Structure Determination and Polymorphism Studies

The definitive solid-state structure of this compound would be determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. Based on studies of unsubstituted piperazine and its derivatives, the piperazine ring is expected to adopt a chair conformation in the crystal lattice. ed.ac.ukresearchgate.net The N-H bonds of piperazine itself crystallize in equatorial positions. ed.ac.uk For N,N'-disubstituted piperazines, the specific conformation and packing are influenced by the substituents. researchgate.net

In the solid state, intermolecular interactions would play a key role in defining the crystal packing. Hydrogen bonding is expected to be a dominant feature. Potential hydrogen bond donors include the N-H group of the pyrrolidone ring and the secondary amine of the piperazine ring. The carbonyl oxygen of the pyrrolidone lactam and the amide carbonyl group would serve as hydrogen bond acceptors. These interactions could lead to the formation of extended one-, two-, or three-dimensional networks, such as chains or sheets. ed.ac.uk

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration for pharmaceutical and materials science. Different polymorphs of the same compound can exhibit different physical properties, including solubility, stability, and melting point. Although specific polymorphs of this compound have not been reported in the reviewed literature, it is a phenomenon that should be investigated for such a molecule through screening techniques that vary crystallization conditions like solvent, temperature, and cooling rate.

Molecular and Cellular Mechanism of Action Investigations of 1 2 Pyrrolidone 5 Carbonyl Piperazine

Identification of Putative Biological Targets and Pathways

Potential biological targets and pathways for 1-(2-Pyrrolidone-5-carbonyl)piperazine could include:

AMPA and NMDA Receptors: Like sunifiram (B1682719), it may indirectly modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and interact with the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors. muscleandbrawn.comwikipedia.orgnih.gov This interaction is crucial for synaptic plasticity and cognitive processes.

Cholinergic System: An increase in acetylcholine (B1216132) release in the cerebral cortex is a known effect of similar piperazine (B1678402) compounds, suggesting a potential interaction with the cholinergic system. ncats.iotandfonline.com

Downstream Signaling Cascades: Activation of protein kinase Cα (PKCα) and calcium/calmodulin-dependent protein kinase II (CaMKII) are downstream effects of NMDA receptor modulation by sunifiram and could be relevant pathways for this compound. wikipedia.orgnih.gov

It is important to note that broad-spectrum screening of sunifiram and unifiram (B1241649) showed no direct affinity for a wide range of common receptors, ion channels, and transporters at concentrations up to 1 μM, suggesting a more nuanced or indirect mechanism of action. wikipedia.orgwikipedia.org

Enzyme Inhibition Profiling and Mechanistic Elucidation (e.g., phenylalanine t-RNA synthetase inhibition)

There is no specific information available from the search results regarding the enzyme inhibition profile of this compound, including its potential effects on phenylalanine t-RNA synthetase. Phenylalanyl-tRNA synthetase (PheRS) is a critical enzyme in protein biosynthesis, and its inhibition has been explored for antimicrobial and antiparasitic applications. nih.govnih.gov While some piperazine-1-pyrrolidine-2,5-dione derivatives have been investigated as potential malic enzyme inhibitors, this is structurally distinct from this compound. nih.gov Without direct experimental data, any potential for this compound to inhibit phenylalanine t-RNA synthetase or other enzymes remains speculative.

Investigation of Molecular Recognition and Binding Modes

Specific molecular docking or structural biology studies for this compound are not available in the search results. However, molecular modeling techniques have been employed to understand the binding modes of other piperazine derivatives to their respective targets. For example, docking studies have been used to investigate the interaction of piperazine-containing compounds with the 5-HT2A receptor, DNA-Topo II complex, and malic enzyme. nih.govnih.govmdpi.com These studies help in elucidating the key interactions, such as hydrogen bonds and π-π stacking, that are responsible for the observed biological activity and can guide the design of more potent and selective molecules. nih.govmdpi.com The pyrrolidin-2-one scaffold has also been the subject of molecular docking analysis to explore its potential biological interactions. bohrium.com

Structure Activity Relationship Sar and Ligand Design Principles for 1 2 Pyrrolidone 5 Carbonyl Piperazine Analogues

Impact of Pyrrolidone Ring Modifications on Molecular Activity

The pyrrolidone ring, a five-membered lactam, is a versatile scaffold in medicinal chemistry, offering opportunities for stereocontrolled functionalization to explore chemical space in three dimensions. nih.gov Modifications to this ring in analogues of 1-(2-pyrrolidone-5-carbonyl)piperazine can significantly influence their biological activity.

SAR studies on related pyrrolidine-2,5-dione structures have demonstrated that the nature and position of substituents on the pyrrolidone ring are critical for activity. For instance, in a series of pyrrolidine-2,5-dione derivatives, anticonvulsant activity was found to be strongly influenced by substituents at the 3-position of the ring. nih.gov Specifically, the introduction of a non-aromatic substituent like a sec-butyl group at this position was shown to positively affect the anticonvulsant activity. nih.gov

Furthermore, the stereochemistry of substituents on the pyrrolidone ring plays a crucial role. Studies on other pyrrolidine (B122466) derivatives have revealed that a cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring is preferred over the trans orientation for certain biological activities. nih.gov The puckered, non-planar conformation of the pyrrolidone ring, a phenomenon known as "pseudorotation," allows for specific spatial arrangements of substituents that can be optimized for target binding. nih.gov The choice of substituents can "lock" the ring in a particular conformation, thereby influencing its pharmacological efficacy. nih.gov

| Modification on Pyrrolidone Ring | Observed Impact on Activity | Reference Compound Class |

| Substitution at position 3 | Strongly affects anticonvulsant activity. nih.gov | Pyrrolidine-2,5-diones |

| sec-Butyl group at position 3 | Positively influences anticonvulsant activity. nih.gov | Pyrrolidine-2,5-diones |

| cis-Configuration of substituents (positions 3 & 4) | Preferred for certain PPARα/γ functional activities. nih.gov | Oxybenzyl pyrrolidine acids |

Role of Piperazine (B1678402) Substitutions in Molecular Interactions

The piperazine ring is a common motif in drug discovery, often utilized to improve the pharmacokinetic properties of a compound. nih.govnih.gov In the context of this compound analogues, substitutions on the piperazine ring are pivotal for modulating molecular interactions and target specificity.

The two nitrogen atoms of the piperazine ring offer sites for substitution, which can introduce hydrogen bond acceptors and hydrophobic groups. nih.gov The basicity of these nitrogen atoms can also be fine-tuned through the introduction of various substituents, which in turn affects the compound's solubility and potential for ionic interactions with biological targets. nih.gov

In a study of phenylpiperazine derivatives of 1,2-benzothiazine, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of the phenylpiperazine moiety was shown to influence the lipophilicity and, consequently, the ability of the compound to penetrate cellular membranes and interact with intracellular targets. mdpi.com For example, compounds containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent exhibited significant cytotoxic activity. mdpi.com

The nature of the substituent on the piperazine ring can also dictate the target selectivity. For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine (B6355638) ring significantly altered the affinity for the sigma-1 receptor, highlighting the critical role of the heterocyclic amine in target recognition. nih.gov

| Piperazine Ring Substitution | Influence on Molecular Properties/Interactions | Example Compound Class |

| Phenyl group with electron-withdrawing substituents (e.g., Cl) | Can enhance cytotoxic activity. mdpi.com | Phenylpiperazine derivatives of 1,2-benzothiazine |

| Unsubstituted piperazine ring | Can be favorable for certain anticancer activities. nih.gov | N1-(flavon-7-yl)amidrazones |

| Replacement with other heterocyclic amines (e.g., piperidine) | Can significantly alter target selectivity (e.g., sigma-1 receptor affinity). nih.gov | Histamine H3/sigma-1 receptor antagonists |

Linker Region Variation and its Influence on Target Engagement

The carbonyl group serves as the linker between the pyrrolidone and piperazine moieties in this compound. While this specific linker is a simple amide bond, variations in the linker region of related analogues can profoundly impact target engagement by altering the distance, rigidity, and orientation of the two heterocyclic rings.

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker, which often incorporates a piperazine moiety, is a critical determinant of the molecule's ability to induce the formation of a productive ternary complex between the target protein and an E3 ligase. nih.govsemanticscholar.org The length and composition of the linker directly influence the geometry of this complex and, consequently, the degradation efficacy. nih.gov

The introduction of a piperazine ring within a linker can increase its rigidity, which can be advantageous for activity. nih.gov However, the chemical groups adjacent to the piperazine can affect its pKa, thereby influencing its protonation state and solubility. nih.govsemanticscholar.org For instance, an amide bond adjacent to the piperazine can lower its pKa. nih.gov

In a series of PARP-1 and -2 inhibitors, the length of the alkyl chain linker and the presence of a carbonyl group were found to greatly influence biological activity. nih.gov This underscores the importance of the linker's chemical nature and length in positioning the pharmacophoric elements for optimal interaction with the target.

Stereochemical Implications in Ligand-Target Recognition

The stereochemistry of this compound analogues is a critical factor in their interaction with chiral biological targets such as proteins and enzymes. The pyrrolidone ring, in particular, contains a stereocenter at the 5-position, and additional stereocenters can be introduced through substitutions on either the pyrrolidone or piperazine rings.

The spatial orientation of substituents on the pyrrolidone ring can lead to different biological profiles for different stereoisomers due to distinct binding modes with enantioselective proteins. nih.gov As previously mentioned, the cis or trans relationship of substituents on the pyrrolidone ring can be a determining factor for biological activity. nih.gov

The inherent three-dimensionality of the pyrrolidine scaffold, arising from its sp3-hybridized carbons, allows for a more thorough exploration of the pharmacophore space compared to planar aromatic systems. nih.gov This non-planarity, or "pseudorotation," provides an opportunity for the design of stereochemically defined ligands that can achieve high-affinity and selective binding to their targets. nih.gov

| Stereochemical Feature | Impact on Ligand-Target Recognition | Relevant Scaffold |

| Stereocenter at position 5 of the pyrrolidone ring | Different enantiomers can exhibit distinct biological activities. | Pyrrolidone-containing compounds |

| cis/trans Isomerism of substituents on the pyrrolidone ring | Can be a critical determinant of biological activity. nih.gov | Pyrrolidine derivatives |

| Overall 3D conformation ("pseudorotation") | Allows for precise spatial arrangement of substituents for optimal target binding. nih.gov | Pyrrolidine scaffold |

Design of Analogues for Targeted Molecular Probes

Analogues of this compound can be rationally designed as targeted molecular probes to investigate biological systems. This typically involves the conjugation of a reporter group, such as a fluorescent dye, to the core scaffold. The design of such probes requires careful consideration of how the modification will affect the parent molecule's biological activity and properties.

In the development of fluorescence-labeled analogues of another bioactive compound, it was found that while the probes could penetrate cell membranes, their binding properties to the intended target were not always retained. researchgate.net This highlights the need to carefully design the structure of the analogue, including the choice of the spacer and its length and flexibility, to ensure that the desired biological activity is maintained. researchgate.net

Theoretical and Computational Chemistry Applications in 1 2 Pyrrolidone 5 Carbonyl Piperazine Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this technique is crucial for understanding how a ligand, such as a derivative of 1-(2-Pyrrolidone-5-carbonyl)piperazine, might interact with a biological target, typically a protein or enzyme. mdpi.com The process involves preparing the 3D structures of both the ligand and the receptor, followed by a conformational search in which the ligand's translational, rotational, and conformational degrees of freedom are explored within the receptor's binding site. nih.gov

The primary goals of molecular docking are to predict the binding conformation and to estimate the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). nih.gov For instance, in a study on arylpiperazine derivatives targeting the androgen receptor, molecular docking revealed binding affinities of -7.5 and -7.1 kcal/mol for the most potent compounds. nih.gov The analysis of the resulting docked poses can identify key intermolecular interactions, including hydrogen bonds, electrostatic interactions (like salt bridges), and hydrophobic contacts, which are critical for stabilizing the ligand-receptor complex. nih.govmdpi.com These insights provide a roadmap for designing new compounds with improved potency and selectivity. nih.gov Molecular docking studies on various piperazine (B1678402) derivatives have successfully identified crucial interactions with target proteins like the c-Kit tyrosine kinase receptor, P-glycoprotein, and topoisomerase II. mdpi.comresearchgate.net

| Compound/Derivative | Target Receptor | Binding Affinity (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine | Androgen Receptor (5T8E) | -7.5 | Hydrogen, electrostatic, and hydrophobic bonds | nih.gov |

| 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile | Androgen Receptor (5T8E) | -7.1 | Hydrogen and hydrophobic bonds | nih.gov |

| BS230 (a 1,2-benzothiazine derivative with phenylpiperazine) | DNA-Topo II complex | Not specified | Hydrogen bonds with Asp residues, binding to DNA minor groove | mdpi.com |

| N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-bromo-1-H-indole,2,3-dion-3-metformin | c-Kit tyrosine kinase | Not specified | Wrapped in the catalytic cavity | researchgate.net |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. A pharmacophore represents the ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific receptor and to trigger (or block) its biological response. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers. nih.gov

For a series of active compounds containing the this compound scaffold, a pharmacophore model can be generated by aligning the molecules and identifying the common chemical features responsible for their activity. For example, a pharmacophore model for sigma-1 (σ1) receptor ligands identified two hydrophobic pockets linked by a central basic core as essential for binding. nih.gov Once developed, this model serves as a 3D query to screen large compound databases for new molecules that possess the required features, thereby identifying novel chemical scaffolds. nih.govresearchgate.net This approach was successfully used to design novel reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors based on a piperazinyl-pyrrolidin-2-one core, where the model included four hydrogen bond acceptor features and four hydrophobic features. researchgate.net

| Pharmacophore Feature | Description | Example Application | Reference |

|---|---|---|---|

| Basic Nitrogen Core | A positive ionizable group, often the piperazine nitrogen, that forms crucial electrostatic interactions. | Sigma-1 (σ1) Receptor Ligands | nih.gov |

| Hydrophobic Pockets | Aromatic or aliphatic groups that occupy hydrophobic regions of the binding site. | Sigma-1 (σ1) Receptor Ligands | nih.gov |

| Hydrogen Bond Acceptor | An electronegative atom (e.g., oxygen, nitrogen) that can accept a hydrogen bond. | Monoacylglycerol Lipase (MAGL) Inhibitors | researchgate.net |

| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom. | General drug-receptor interactions | nih.gov |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule in detail. scilit.comderpharmachemica.com These methods can be used to determine the optimized 3D geometry of this compound, corresponding to its minimum energy state. researchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. derpharmachemica.com Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. scilit.comderpharmachemica.com This information is invaluable for understanding and predicting how the molecule will interact with its biological target, particularly regarding hydrogen bonding and other electrostatic interactions. scilit.comresearchgate.net

| Parameter | Method/Functional | Calculated Value | Significance | Reference |

|---|---|---|---|---|

| Global Minimum Energy | B3LYP-D | -30955 eV (gas phase) | Indicates the most stable conformation of the molecule. | researchgate.net |

| Dipole Moment | B3LYP-D | 10.222 Debye (gas phase) | Measures the molecule's overall polarity, influencing solubility and interactions. | researchgate.net |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | Data not specified | Relates to the chemical reactivity and stability of the molecule. | derpharmachemica.com |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of interactions. nih.govnih.gov For a complex between a target protein and a ligand like this compound, an MD simulation can validate the binding mode predicted by docking. nih.gov

During the simulation, key metrics such as the root-mean-square deviation (RMSD) of the ligand's position relative to its initial docked pose are monitored. A stable RMSD trajectory suggests that the ligand remains securely bound in the predicted orientation. researchgate.net MD simulations can also reveal the flexibility of different parts of the protein and the ligand, and identify the most persistent intermolecular interactions, such as hydrogen bonds that are maintained for a high percentage of the simulation time. nih.govbiorxiv.org This detailed analysis of the dynamic behavior of the complex provides a more realistic understanding of the binding event and can help refine the design of new analogues. nih.govrsc.org

| Simulation Goal | Key Analysis/Metric | Typical Finding | Reference |

|---|---|---|---|

| Assess Binding Pose Stability | Root-Mean-Square Deviation (RMSD) | A low and stable RMSD value indicates a stable binding mode. | researchgate.net |

| Analyze Interaction Frequency | Hydrogen Bond Occupancy | Identifies crucial hydrogen bonds that are maintained throughout the simulation. | biorxiv.org |

| Evaluate Conformational Flexibility | Root-Mean-Square Fluctuation (RMSF) | Highlights flexible regions of the protein and ligand. | nih.gov |

| Understand Solvation Effects | Radial Distribution Function (RDF) | Analyzes the arrangement of water molecules around the ligand and receptor. | nih.gov |

In Silico Screening and Virtual Library Design for Analogues

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach significantly reduces the time and cost associated with experimental high-throughput screening. For a lead compound like this compound, a virtual library of analogues can be designed by systematically modifying its structure (e.g., by adding different substituents to the piperazine or pyrrolidone rings). scispace.com

This virtual library can then be screened against a target receptor using methods like high-throughput molecular docking or pharmacophore-based screening. biorxiv.orgmdpi.com The compounds are ranked based on their docking scores or their fit to the pharmacophore model, and the top-ranking "hits" are selected for experimental testing. scispace.com For example, a fragment-based virtual library design and screening approach was successfully used to identify novel inhibitors of the malic enzyme based on a piperazine-1-pyrrolidine-2,5-dione scaffold. nih.gov This strategy allows for the rapid exploration of the chemical space around a lead compound, accelerating the discovery of more potent and selective derivatives. biorxiv.org

| Step | Description | Computational Tools Used |

|---|---|---|

| 1. Library Preparation | A large database of compounds (commercial, public, or a custom-designed virtual library) is prepared in a 3D format. | Various cheminformatics software |

| 2. Target Preparation | The 3D structure of the biological target is prepared, and the binding site is defined. | MOE, Discovery Studio, Schrödinger Suite |

| 3. Screening | The compound library is computationally screened against the target using either structure-based (docking) or ligand-based (pharmacophore) methods. | AutoDock Vina, Glide, LigandScout |

| 4. Hit Selection & Filtering | Compounds are ranked by score. Top-scoring hits are selected and often filtered by ADME/Tox properties (e.g., Lipinski's Rule of Five). | Various QSAR and ADMET prediction tools |

| 5. Experimental Validation | The most promising virtual hits are synthesized or purchased for biological testing. | N/A |

Derivatization Strategies and Scaffold Modification for Enhanced Molecular Interaction

Exploration of Pyrrolidone Ring Functionalization

The pyrrolidone ring, also known as a γ-lactam, is a prevalent feature in many biologically active compounds. nih.gov Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is advantageous for specific molecular interactions. nih.gov Functionalization can be targeted at several positions on the ring to modulate the compound's properties.

Strategies for the synthesis of substituted pyrrolidin-2-ones often involve multi-step reactions, including cycloadditions or the ring opening of donor-acceptor cyclopropanes followed by lactamization. mdpi.com The modification of a pre-existing pyrrolidone ring can be achieved through various synthetic methods. For instance, the carbon atoms adjacent to the carbonyl group and the nitrogen atom are key sites for introducing new functional groups. The stereochemistry at these positions is often critical, as different stereoisomers can exhibit distinct biological profiles due to differential binding to enantioselective proteins. nih.gov The conformation of the five-membered ring can be influenced by the choice of substituents, which in turn affects its pharmacological efficacy. nih.gov

Diversification at Piperazine (B1678402) Nitrogen Atoms

The piperazine ring is a common motif in medicinal chemistry, often used as a linker or a core scaffold to which various functional groups can be attached. nih.gov In the 1-(2-Pyrrolidone-5-carbonyl)piperazine structure, the secondary amine (N-4 position) is a prime site for diversification, allowing for the introduction of a wide array of substituents.

Common synthetic strategies to functionalize this nitrogen atom include nucleophilic aromatic substitution (SNAr) reactions, reductive amination, and various coupling reactions. nih.gov For example, SNAr reactions are feasible when attaching aza-heterocycles to the piperazine nitrogen. nih.gov This approach has been used in the synthesis of several approved drugs. Reductive amination provides a pathway to introduce alkyl or aryl-alkyl groups by reacting the piperazine with aldehydes or ketones. nih.gov These modifications can significantly alter the molecule's physicochemical properties, such as polarity, basicity, and steric bulk, thereby influencing its interaction with biological targets.

The table below illustrates various substituents that can be introduced at the piperazine nitrogen, based on established synthetic methodologies for piperazine-containing compounds.

| Substituent Class | Example Substituent | Potential Synthetic Method | Reference |

| Aza-heterocycles | 2-pyridyl, 2-pyrimidyl | Nucleophilic Aromatic Substitution (SNAr) | nih.govnih.gov |

| Aryl Groups | 4-fluorobenzoyl | Grignard reaction followed by coupling | nih.gov |

| Alkyl Chains | N-Boc | Protection/Deprotection | nih.gov |

| Complex Heterocycles | Indole-containing moieties | Alkylation with functionalized linkers | nih.gov |

Integration of Other Heterocyclic Moieties for Hybrid Architectures

A powerful strategy in drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single entity. The this compound scaffold is an excellent platform for this approach, with the piperazine ring acting as a versatile linker. nih.gov

By functionalizing the available piperazine nitrogen, other heterocyclic systems can be integrated, leading to novel hybrid architectures with potentially synergistic or enhanced biological activities. Research has shown the successful synthesis of rhein-piperazine-furanone hybrids and piperazine-linked bergenin (B1666849) hybrids bearing arylthiazolyl and benzothiazolyl moieties. nih.govnih.gov These hybrids have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govnih.gov The synthesis often involves classical reactions like the Mannich reaction or multi-component assembly processes that offer high atom economy and operational simplicity. nih.govnih.gov

The following table presents examples of heterocyclic moieties that have been integrated with a piperazine linker to create bioactive hybrid molecules.

| Integrated Heterocycle | Resulting Hybrid Class | Synthetic Strategy | Reference |

| Furanone | Rhein-piperazine-furanone | Multi-component assembly | nih.gov |

| Arylthiazole | Bergenin-piperazine-arylthiazole | Mannich reaction | nih.gov |

| Benzothiazole | Bergenin-piperazine-benzothiazole | Mannich reaction | nih.gov |

| Arylsulfonyl | Bergenin-piperazine-arylsulfonyl | Mannich reaction | nih.gov |

Synthetic Routes for Preparing Bio-Conjugates and Probes

Beyond therapeutic applications, the this compound scaffold can be derivatized to create chemical probes and bio-conjugates for research purposes. These tools are essential for studying biological processes, identifying drug targets, and performing sensitive analytical measurements.

One application is in mass spectrometry, where derivatization of peptides with piperazine-based reagents can significantly enhance their ionization efficiency and detection sensitivity. nih.gov By attaching a piperazine-containing tag to the carboxyl groups of peptides, even those with low molecular weight can be more readily identified in proteome analysis. nih.gov

Furthermore, the piperazine moiety can be modified to incorporate reporter groups, such as fluorophores, or stimulus-responsive linkers. For instance, piperazine-fused cyclic disulfides have been developed as high-performance, bioreduction-activated cores for fluorogenic probes. chemrxiv.org These probes are designed to react with specific biological reductants like thioredoxins, allowing for real-time monitoring of cellular redox activity. chemrxiv.org The synthesis of such probes involves late-stage diversification of the piperazine core, highlighting its utility as a robust and cleavable linker for advanced chemical biology tools. chemrxiv.org

| Probe/Conjugate Type | Functional Moiety Added | Application | Synthetic Approach | Reference |

| Mass Spectrometry Tag | Pyridyl or Pyrimidyl groups | Peptide identification | Coupling reagents (EDC, HOAt) | nih.gov |

| Redox-sensitive Probe | Fused cyclic disulfide | Reporting on cellular redox activity | Multi-step synthesis with late-stage diversification | chemrxiv.org |

| Fluorescent Label | Rhodamine B | UPLC-MS/MS analysis | Amide bond formation | nih.gov |

Analytical Techniques in Chemical Biology Research for 1 2 Pyrrolidone 5 Carbonyl Piperazine

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of "1-(2-Pyrrolidone-5-carbonyl)piperazine" and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a primary tool for these purposes.

Purity Assessment: Reversed-phase HPLC is commonly employed to separate the target compound from starting materials, byproducts, and degradation products. A typical method would utilize a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector, monitoring at a wavelength where the compound exhibits significant absorbance. The purity is determined by integrating the peak area of the compound of interest relative to the total peak area of all components in the chromatogram.

Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a rapid, qualitative method for monitoring the progress of the chemical synthesis of "this compound". By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized under UV light or by staining. For more quantitative and precise monitoring, HPLC is the method of choice. Aliquots of the reaction mixture can be injected at different time points to track the conversion of reactants to the product, allowing for optimization of reaction conditions such as temperature, time, and catalyst loading.

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min (dependent on exact system and conditions) |

Mass Spectrometry for Molecular Characterization (excluding basic identification)

Mass spectrometry (MS) is a powerful technique for the detailed molecular characterization of "this compound", extending beyond simple molecular weight confirmation. When coupled with liquid chromatography (LC-MS), it becomes an indispensable tool for identifying and structurally elucidating metabolites, degradation products, and adducts.

Fragmentation Analysis for Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecule ([M+H]⁺) of "this compound" to generate characteristic product ions. The fragmentation patterns provide a wealth of structural information. For this compound, key fragmentations would be expected at the amide bonds. Cleavage of the amide bond between the pyrrolidone ring and the piperazine (B1678402) moiety would yield ions corresponding to the pyroglutamyl group and the piperazine ring. Further fragmentation of the piperazine ring can also occur. researchgate.netxml-journal.net The precise masses of these fragments, determined using high-resolution mass spectrometry (HRMS), can confirm the elemental composition of different parts of the molecule. acs.org This level of detail is crucial when identifying unknown metabolites where, for instance, a hydroxylation or glucuronidation might have occurred on either the pyrrolidone or piperazine ring.

Metabolite Identification: In drug discovery and development, understanding the metabolic fate of a compound is critical. LC-MS/MS is the primary technique used for this purpose. After incubation of "this compound" with liver microsomes or in whole-animal studies, samples can be analyzed to detect potential metabolites. By comparing the MS/MS spectra of the parent compound with those of potential metabolites, the site of metabolic modification can often be pinpointed. For example, a mass shift of +16 Da would indicate a hydroxylation, and the specific fragment ions in the MS/MS spectrum would help to locate this modification on either the pyrrolidone or piperazine ring. rsc.org

Table 2: Predicted Key MS/MS Fragment Ions for [this compound+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Corresponding Structure/Loss |

| 196.12 | 112.05 | Loss of the piperazine-carbonyl moiety |

| 196.12 | 85.06 | Piperazine ring fragment |

| 196.12 | 129.07 | Pyroglutamyl moiety |

Spectroscopic Methods for Mechanistic Studies (e.g., NMR, IR, UV-Vis for studying interactions)

Spectroscopic techniques are vital for elucidating the conformational dynamics of "this compound" and for studying its interactions with biological macromolecules, which is key to understanding its mechanism of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule. For mechanistic studies, more advanced NMR techniques are employed. Temperature-dependent NMR studies can reveal information about the conformational flexibility of the molecule. nih.govresearchgate.net For instance, the piperazine ring can exist in different chair and boat conformations, and the energy barrier for their interconversion can be determined. Similarly, rotation around the amide bond can be restricted, leading to different rotamers. rsc.org These dynamic properties can be crucial for how the molecule fits into a binding pocket of a protein. Isotope-edited NMR, where the compound or the protein is labeled with ¹⁵N or ¹³C, can be used to directly probe the binding interface upon interaction with a target protein. researchgate.netnih.gov

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: While IR and UV-Vis spectroscopy are standard techniques for basic characterization, they can also be adapted for mechanistic studies. Changes in the vibrational frequencies of the amide carbonyl group in the IR spectrum upon binding to a target can indicate the involvement of this group in hydrogen bonding or other interactions within the binding site. researchgate.net UV-Vis spectroscopy can be used to monitor binding if the interaction leads to a change in the chromophore's environment. For instance, if the compound binds to a hydrophobic pocket, a shift in the absorption maximum (solvatochromism) may be observed. eurekaselect.com

Table 3: Application of Spectroscopic Methods for Mechanistic Insights

| Technique | Information Gained | Example Application |

| ¹H-¹H NOESY | Through-space correlations between protons, providing information on the 3D structure and conformation in solution. | Determining the preferred orientation of the pyrrolidone ring relative to the piperazine ring. |

| Variable Temperature NMR | Rates of conformational exchange and energy barriers between different conformers. nih.gov | Quantifying the flexibility of the piperazine ring and its potential impact on binding entropy. researchgate.net |

| FT-IR Difference Spectroscopy | Changes in vibrational modes upon ligand binding. | Observing shifts in the amide I band to confirm hydrogen bonding with the target protein. |

Biophysical Techniques for Ligand-Target Interaction Characterization (e.g., SPR, ITC)

Biophysical techniques are essential for quantitatively characterizing the interaction between "this compound" and its biological target. These methods provide key parameters such as binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of biomolecular interactions. nih.govnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing "this compound" is flowed over the surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. By measuring the response at different concentrations of the compound, the association (k_on) and dissociation (k_off) rate constants can be determined. The equilibrium dissociation constant (K_D), a measure of binding affinity, is then calculated as the ratio of k_off to k_on. nsf.gov

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govnuvisan.com In an ITC experiment, a solution of "this compound" is titrated into a sample cell containing the target protein. The resulting heat changes are measured, and from the titration curve, the binding affinity (K_D), stoichiometry of binding (n), and the enthalpy of binding (ΔH) can be determined in a single experiment. whiterose.ac.uk From these parameters, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can also be calculated. This complete thermodynamic profile provides deep insights into the driving forces of the interaction (e.g., whether it is enthalpy- or entropy-driven), which is invaluable for structure-activity relationship studies and lead optimization. khanacademy.org

Table 4: Comparison of Biophysical Techniques for Interaction Analysis

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Primary Measurement | Change in refractive index upon binding. nih.gov | Heat change upon binding. nih.gov |

| Key Outputs | k_on, k_off, K_D. nsf.gov | K_D, n (stoichiometry), ΔH. whiterose.ac.uk |

| Thermodynamics | ΔG can be calculated from K_D. | Provides a complete thermodynamic profile (ΔG, ΔH, ΔS). nuvisan.com |

| Throughput | Generally higher throughput than ITC. | Lower throughput, but provides more detailed thermodynamic information per experiment. |

| Sample Consumption | Can be lower, especially for the analyte. | Typically requires higher concentrations and volumes of both ligand and protein. |

Future Directions in 1 2 Pyrrolidone 5 Carbonyl Piperazine Research

Development of Novel Synthetic Pathways

The future of 1-(2-Pyrrolidone-5-carbonyl)piperazine research is intrinsically linked to the innovation of more efficient and versatile synthetic methodologies. Current approaches to analogous pyroglutamic acid amides often involve multi-step processes that can be resource-intensive. rsc.org Future synthetic strategies could focus on several key areas to improve efficiency, yield, and the diversity of accessible derivatives.

One promising direction is the development of one-pot synthesis protocols. Such methods would streamline the reaction sequence, minimizing purification steps and reducing solvent waste, thereby aligning with the principles of green chemistry. Additionally, exploring novel coupling reagents and catalytic systems could lead to milder reaction conditions and improved yields. For instance, the use of enzymatic catalysis could offer high stereoselectivity, a crucial aspect for producing enantiomerically pure compounds, which is often vital for biological activity. wikipedia.org

Furthermore, the development of solid-phase synthesis techniques for this compound and its analogues could significantly accelerate the generation of compound libraries for high-throughput screening. This approach would facilitate the systematic exploration of structure-activity relationships by allowing for the rapid introduction of diverse substituents on both the pyrrolidone and piperazine (B1678402) rings.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. | Development of novel catalytic systems and tandem reactions. |

| Enzymatic Catalysis | High stereoselectivity, mild reaction conditions. | Identification and engineering of suitable enzymes (e.g., lipases, proteases). |

| Solid-Phase Synthesis | Rapid generation of compound libraries, high-throughput screening compatibility. | Development of suitable linkers and cleavage strategies. |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability. | Optimization of reactor design and reaction parameters. |

Exploration of Undiscovered Biological Targets and Pathways

The biological activities of pyrrolidone and piperazine derivatives are vast and varied, suggesting that this compound could interact with a range of undiscovered biological targets. researchgate.netnih.gov Future research should employ a multi-pronged approach to uncover these targets and the pathways they modulate.

A primary avenue of exploration is in the realm of neurodegenerative diseases. Both piperazine and pyrrolidine (B122466) scaffolds are prevalent in compounds targeting central nervous system disorders. nih.govresearchgate.net Given that pyroglutamic acid is implicated in the pathology of Alzheimer's disease, it is plausible that this compound could modulate key enzymes or receptors involved in this disease, such as secretases or tau-modifying enzymes. wikipedia.orgnih.gov

In the context of oncology, numerous arylpiperazine derivatives have demonstrated anti-proliferative activity against various cancer cell lines. nih.govnih.gov Future studies could investigate the potential of this compound to inhibit cancer cell growth and identify its molecular targets, which could include protein kinases, transcription factors, or components of cell signaling pathways crucial for tumor survival and progression.

Inflammation is another promising area of investigation. Pyroglutamate (B8496135) aminopeptidase (B13392206) 1 (PGP-1) is an enzyme involved in inflammatory processes, and its activity can be monitored using probes derived from pyroglutamic acid. nih.govnih.gov This suggests that this compound could potentially modulate PGP-1 or other inflammatory mediators.

| Therapeutic Area | Potential Targets/Pathways | Rationale |

| Neurodegenerative Diseases | Beta-secretase (BACE1), Gamma-secretase, Tau kinases | Presence of pyroglutamic acid in amyloid plaques; neuroprotective effects of piperazine derivatives. wikipedia.orgnih.gov |

| Oncology | Receptor tyrosine kinases, PI3K/Akt pathway, Bcl-2 family proteins | Known anticancer activity of arylpiperazine and pyrrolidinone scaffolds. nih.govnih.gov |

| Inflammation | Pyroglutamate aminopeptidase 1 (PGP-1), Cyclooxygenases (COX), Lipoxygenases (LOX) | Involvement of PGP-1 in inflammation; anti-inflammatory properties of piperazine derivatives. nih.govnih.gov |

Advanced Mechanistic Studies at Sub-Cellular Levels

A deeper understanding of how this compound functions at a sub-cellular level is critical for its development as a therapeutic agent or research tool. Future mechanistic studies should aim to elucidate its precise interactions with target molecules and its effects on cellular machinery.

Techniques such as confocal microscopy and super-resolution imaging can be employed to visualize the sub-cellular localization of fluorescently tagged derivatives of this compound. This would provide valuable information on whether the compound accumulates in specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus, which can offer clues about its mechanism of action.

Furthermore, advanced proteomic and metabolomic approaches can be used to identify the downstream effects of the compound on cellular pathways. By comparing the proteome and metabolome of treated versus untreated cells, researchers can identify changes in protein expression and metabolite levels, providing a comprehensive picture of the compound's biological impact.

Genetic approaches, such as CRISPR-Cas9 screening, could also be utilized to identify genes that are essential for the compound's activity. This can help to pinpoint the specific cellular components that mediate its effects.

Design of Next-Generation Molecular Probes and Research Tools

Building upon the inherent structure of this compound, there is significant potential to design and synthesize a new generation of molecular probes and research tools. These tools could be instrumental in studying various biological processes with high specificity and sensitivity.

One exciting avenue is the development of fluorescent probes for detecting specific enzymes. For instance, by incorporating a fluorophore into the this compound scaffold, it may be possible to create probes that exhibit a change in fluorescence upon enzymatic cleavage, similar to existing probes for pyroglutamate aminopeptidase 1 (PGP-1). rsc.orgnih.govnih.govrsc.org Such probes could be used for in vitro assays, cellular imaging, and even in vivo studies to monitor enzyme activity in real-time.

Another potential application is the creation of affinity-based probes for target identification and validation. By attaching a reactive group or a photo-crosslinker to the this compound molecule, it could be used to covalently label its binding partners in a complex biological sample. Subsequent proteomic analysis can then identify these interacting proteins, providing direct evidence of the compound's molecular targets.

Furthermore, radiolabeled versions of this compound could be developed for use in positron emission tomography (PET) imaging. This would allow for the non-invasive visualization and quantification of the compound's distribution and target engagement in living organisms, which is invaluable for preclinical and clinical drug development.

Methodological Advancements in Computational and Experimental Chemical Biology

The synergy between computational and experimental approaches will be pivotal in accelerating research on this compound. Future advancements in these methodologies will enable a more rational and efficient exploration of its chemical and biological properties.

In the computational realm, the use of molecular dynamics simulations and free energy calculations can provide detailed insights into the binding mode of this compound with its potential targets at an atomic level. nih.gov These in silico studies can help to predict binding affinities, guide the design of more potent analogues, and rationalize structure-activity relationships. nih.gov Machine learning and artificial intelligence algorithms could also be employed to screen large virtual libraries of related compounds and predict their biological activities, thus prioritizing the synthesis of the most promising candidates.

On the experimental front, advancements in high-throughput screening technologies will allow for the rapid evaluation of large numbers of this compound derivatives against a wide array of biological targets. The development of more sophisticated cell-based assays, including those using patient-derived cells or 3D organoid models, will provide more physiologically relevant data on the compound's efficacy and potential toxicity.

The integration of these advanced computational and experimental techniques will undoubtedly foster a more comprehensive understanding of this compound and pave the way for its potential applications in medicine and biomedical research.

Q & A

Basic: What are the common synthetic routes for 1-(2-Pyrrolidone-5-carbonyl)piperazine?

Answer:

The synthesis typically involves multi-step protocols, including:

- Esterification : Reacting aromatic acids (e.g., 2-pyrrolidone derivatives) with ethanol and sulfuric acid to form esters .

- Cyclization : Using hydrazine hydrate to generate hydrazides, followed by treatment with carbon disulfide and KOH to form oxadiazole-thiones .

- Coupling Reactions : Reacting intermediates with piperazine derivatives in acetonitrile or DMF under reflux .